molecular formula C6H12S B3054468 Cyclopentylmethanethiol CAS No. 6053-79-8

Cyclopentylmethanethiol

Cat. No.: B3054468
CAS No.: 6053-79-8
M. Wt: 116.23 g/mol
InChI Key: HBLUJTHFXFVJRN-UHFFFAOYSA-N
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Description

Cyclopentylmethanethiol is an organic compound with the molecular formula C6H12S. It is characterized by a cyclopentane ring attached to a methanethiol group. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Scientific Research Applications

Cyclopentylmethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Research studies utilize it to investigate the role of thiol groups in biological systems.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.

    Industry: It is employed in the production of specialty chemicals and as an additive in certain industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmethyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. This method allows for large-scale production while minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentylmethanesulfonic acid.

    Reduction: Reduction reactions can convert it into cyclopentylmethane.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and strong bases are typically employed.

Major Products:

    Oxidation: Cyclopentylmethanesulfonic acid.

    Reduction: Cyclopentylmethane.

    Substitution: Various substituted cyclopentyl derivatives.

Mechanism of Action

The mechanism of action of cyclopentylmethanethiol involves its thiol group, which can undergo various chemical transformations. The thiol group is highly reactive and can form disulfide bonds, participate in redox reactions, and act as a nucleophile in substitution reactions. These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

    Cyclopentylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    Cyclopentylmethylamine: Contains an amine group instead of a thiol group.

    Cyclopentylmethyl chloride: Has a chloride group instead of a thiol group.

Uniqueness: Cyclopentylmethanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. The presence of the sulfur atom allows for specific interactions and reactions that are not possible with oxygen or nitrogen-containing analogs.

Properties

IUPAC Name

cyclopentylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c7-5-6-3-1-2-4-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLUJTHFXFVJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293871
Record name Cyclopentanemethanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6053-79-8
Record name Cyclopentanemethanethiol
Source DTP/NCI
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Record name Cyclopentanemethanethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylmethanethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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